molecular formula C22H23N3O4S B3296743 N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894012-03-4

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B3296743
CAS No.: 894012-03-4
M. Wt: 425.5 g/mol
InChI Key: SFFXSRRXCKJCCW-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecule is further functionalized with a 3,4-dimethoxyphenyl group, a moiety frequently encountered in compounds interacting with various cellular targets . The ethanediamide linker facilitates a specific spatial orientation of these pharmacophoric elements, making this compound a valuable intermediate for probing structure-activity relationships. Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of enzymes and receptors. Its structural features suggest potential as a building block for developing inhibitors, given that heterocyclic scaffolds like 1,3,4-oxadiazoles and thiazoles are widely investigated for their ability to inhibit key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are prominent targets in anticancer drug discovery . This compound is provided For Research Use Only and is intended for use by qualified scientists in laboratory investigations.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-19(30-22(24-14)15-7-5-4-6-8-15)11-12-23-20(26)21(27)25-16-9-10-17(28-2)18(13-16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFXSRRXCKJCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the thiazole ring.

    Formation of the Ethanediamide Backbone: This can be done through amidation reactions, where the ethanediamide backbone is formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide: Unique due to its specific combination of functional groups.

    N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide: Similar in structure but may differ in the position of substituents or the nature of the functional groups.

Uniqueness

The uniqueness of N’-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide lies in its specific structure, which imparts distinct chemical and biological properties

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethoxyphenyl group : Known for its role in enhancing biological activity.
  • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Ethanediamide backbone : Contributes to the overall stability and solubility of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. A study showed that compounds with electron-withdrawing groups exhibited higher anti-proliferative activity compared to those with electron-donating groups .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
4aHCT-1160.25
5eMDA-MB-2310.40
7kUACC-620.29

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents significantly influences the compound's potency .

The proposed mechanism of action for similar compounds often involves:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells.
  • Disruption of metabolic pathways : Targeting specific enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some compounds may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the evaluation of a thiazole derivative similar to this compound, which was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of the thiazole moiety in enhancing anticancer effects .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating various diseases beyond cancer:

  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

Q & A

Basic: What synthetic strategies are recommended for achieving high yield and purity of N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide?

Answer:

  • Stepwise Amide Coupling : Utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the ethanediamide backbone, ensuring anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Thiazole Ring Formation : Apply Hantzsch thiazole synthesis by reacting thiourea derivatives with α-halo ketones in ethanol under reflux (60–80°C) for 6–8 hours .
  • Purification : Employ column chromatography (e.g., silica gel with 20–80% EtOAc/hexane gradient) and confirm purity via ¹H/¹³C NMR and HRMS .

Advanced: How can researchers address contradictory bioactivity data between this compound and structurally similar thiazole derivatives?

Answer:

  • Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Structural Analysis : Use X-ray crystallography or DFT calculations to compare electronic environments of the thiazole ring and dimethoxyphenyl group, which influence binding to targets like kinase enzymes .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends in substituent effects (e.g., chloro vs. methoxy groups) on IC₅₀ values .

Basic: What analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

  • Spectroscopy :
    • NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm) and thiazole protons (δ 7.2–8.1 ppm) to confirm regiochemistry .
    • IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bends (3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS-ESI to verify the molecular ion ([M+H]⁺ at m/z 423.18) and rule out byproducts .
  • Chromatography : HPLC-PDA (C18 column, acetonitrile/water mobile phase) to assess purity >98% .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to cancer-related targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or PI3K kinases. Focus on the thiazole ring’s sulfur atom and dimethoxyphenyl π-stacking with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
  • QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to correlate structural features with cytotoxicity (e.g., IC₅₀ against MCF-7 cells) .

Basic: How should researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

  • Temperature Control : Maintain −78°C for Grignard reagent additions to prevent side reactions (e.g., over-alkylation) .
  • Solvent Selection : Use polar aprotic solvents (DMF or DCM) for amide bond formation to enhance solubility and reduce dimerization .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halide intermediates are used .

Advanced: What strategies can elucidate the metabolic stability of this compound in preclinical studies?

Answer:

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes; calculate t₁/₂ using non-compartmental analysis .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential. IC₅₀ < 10 µM suggests risk of drug-drug interactions .
  • Metabolite ID : Apply UHPLC-QTOF to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); enhance via co-solvents (5% DMSO in PBS) or nanoformulation (liposomes) .
  • Stability :
    • pH Sensitivity : Degrades rapidly at pH > 8.0; store lyophilized at −20°C .
    • Light Sensitivity : Protect from UV exposure due to the conjugated thiazole system .

Advanced: How can in vivo efficacy studies be designed to evaluate this compound’s antitumor potential?

Answer:

  • Xenograft Models : Inject HT-29 colon cancer cells subcutaneously in nude mice. Administer 50 mg/kg compound orally for 21 days; measure tumor volume vs. control .
  • PK/PD Integration : Collect plasma at 0, 1, 4, 8, 24 hours post-dose to calculate AUC and correlate with tumor growth inhibition .
  • Toxicology : Perform histopathology on liver/kidney tissues; monitor ALT/AST levels for hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.